molecular formula C30H48 B8620615 1,2-Didecylnaphthalene CAS No. 90454-22-1

1,2-Didecylnaphthalene

Cat. No.: B8620615
CAS No.: 90454-22-1
M. Wt: 408.7 g/mol
InChI Key: GIVMKUUIXYEXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research Paradigms

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds made up of multiple fused aromatic rings. wikipedia.org They are widespread environmental contaminants, primarily formed from the incomplete combustion of organic materials such as coal, oil, gas, and wood. nih.govfrontiersin.org PAHs are of significant concern due to their potential toxic, mutagenic, and carcinogenic properties. mdpi.com

The research paradigms for PAHs have traditionally focused on the parent compounds, those without alkyl substituents. However, there is a growing understanding that alkylated PAHs, such as 1,2-didecylnaphthalene, are also prevalent in the environment and may have distinct properties and effects. Alkylnaphthalenes are found in various environmental matrices and are of interest due to their persistence and potential for bioaccumulation.

Evolution of Scholarly Interest in Alkylnaphthalene Derivatives

Initial interest in alkylnaphthalenes stemmed from their presence in crude oil and their use in industrial applications like lubricating oils and solvents. researchgate.net Over time, as analytical techniques have become more sophisticated, researchers have been able to identify and quantify a wider range of these compounds in environmental samples. ysu.edu This has led to an increased focus on their environmental fate, transport, and potential biological effects.

Recent studies have highlighted the role of naphthalene (B1677914) and its derivatives in the formation of secondary organic aerosols in the atmosphere, contributing to air pollution. copernicus.org Furthermore, the diverse applications of naphthalene derivatives in industries such as construction, agrochemicals, and textiles have spurred further investigation into their synthesis and properties. marketsandmarkets.com

Rationale for Focused Academic Investigation of this compound and its Congeners

The specific focus on this compound and its isomers is driven by several factors. The long alkyl chains of didecylnaphthalenes significantly influence their physicochemical properties, such as their solubility, volatility, and lipophilicity, compared to the parent naphthalene molecule. These properties, in turn, affect their environmental behavior and biological interactions.

Understanding the structure-activity relationships among different alkylnaphthalene isomers is a key area of research. The position of the alkyl groups on the naphthalene ring can alter the molecule's reactivity and how it interacts with biological systems. For instance, different isomers may exhibit varying tendencies to undergo chemical reactions or may be metabolized differently by organisms. ysu.edu

Furthermore, the synthesis of specific alkylnaphthalene derivatives is of interest for creating compounds with desired properties for various applications, such as in the development of new materials or as diagnostic tools. researchgate.netgoogle.com The study of these compounds, therefore, provides valuable insights into fundamental chemical principles and contributes to addressing real-world environmental and industrial challenges.

Properties

CAS No.

90454-22-1

Molecular Formula

C30H48

Molecular Weight

408.7 g/mol

IUPAC Name

1,2-didecylnaphthalene

InChI

InChI=1S/C30H48/c1-3-5-7-9-11-13-15-17-21-27-25-26-28-22-19-20-24-30(28)29(27)23-18-16-14-12-10-8-6-4-2/h19-20,22,24-26H,3-18,21,23H2,1-2H3

InChI Key

GIVMKUUIXYEXLH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=C(C2=CC=CC=C2C=C1)CCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for 1,2 Didecylnaphthalene and Its Analogs

Regioselective Synthesis of the 1,2-Didecylnaphthalene Core Structure

The regioselective construction of the this compound scaffold requires precise control over the introduction of two decyl groups onto the naphthalene (B1677914) core. The inherent reactivity of the naphthalene ring, which favors substitution at the 1-position (α-position) under kinetic control and the 2-position (β-position) under thermodynamic control, complicates direct alkylation approaches. Consequently, a variety of synthetic strategies have been developed to overcome this challenge.

Friedel-Crafts Alkylation Approaches for Naphthalene Functionalization

The Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto aromatic rings. masterorganicchemistry.com This electrophilic aromatic substitution reaction is typically performed using an alkyl halide or an olefin as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.comgoogle.com For the synthesis of long-chain alkylnaphthalenes, olefins are often a preferred class of alkylating agents. google.com

However, the direct dialkylation of naphthalene to achieve a 1,2-substitution pattern is problematic. The first alkylation reaction yields a monoalkylnaphthalene, which is more reactive than naphthalene itself, leading to further alkylation. The position of the second alkyl group is directed by the first, but this rarely results in a pure 1,2-disubstituted product. A significant challenge in Friedel-Crafts alkylation is controlling regioselectivity. The substitution pattern is influenced by factors such as the catalyst, solvent, temperature, and the size of the alkylating agent. stackexchange.com For bulky alkyl groups, substitution at the less sterically hindered β-position is often favored. stackexchange.com

Another major drawback is the propensity for carbocation rearrangements within the alkylating agent, which can lead to a mixture of isomeric products. Furthermore, traditional Lewis acids like AlCl₃ are required in stoichiometric amounts and are highly sensitive to moisture, generating corrosive waste streams.

Catalyst SystemAlkylating AgentKey FindingsReference
Aluminum Chloride (AlCl₃)Alkyl Halides (e.g., Decyl Chloride)Classic Lewis acid catalyst; reaction is prone to lack of regioselectivity and carbocation rearrangements. masterorganicchemistry.com The α/β isomer ratio can be dependent on reactant concentrations and time. stackexchange.com masterorganicchemistry.comstackexchange.com
Zeolite Y (USY)Olefins (e.g., Dodecenes, Tetradecenes)Used as a solid acid catalyst for long-chain alkylation of naphthalenes. Can offer improved selectivity and easier separation compared to traditional Lewis acids. google.comepo.org google.comepo.org
Acidic Clays (B1170129)OlefinsAlternative solid acid catalysts used in the production of alkylated naphthalenes for applications like synthetic lubricants. google.com google.com

Suzuki-Miyaura Cross-Coupling Strategies for Naphthalene Core Elaboration

The Suzuki-Miyaura cross-coupling reaction offers a powerful and versatile method for forming carbon-carbon bonds with high selectivity. libretexts.org This reaction, catalyzed by a palladium complex, couples an organoboron compound (such as a boronic acid or boronate ester) with an organic halide or triflate in the presence of a base. libretexts.orgtcichemicals.com Its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of many reactants make it highly valuable. mdpi.com

For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve a two-fold coupling. This could be achieved by:

Reacting a 1,2-dihalonaphthalene (e.g., 1,2-dibromonaphthalene (B1633997) or 1,2-diiodonaphthalene) with two equivalents of decylboronic acid or a related decylboron species.

Reacting a naphthalene-1,2-diboronic acid ester with two equivalents of a decyl halide (e.g., 1-bromodecane).

The success of this approach hinges on the availability of the appropriately substituted naphthalene precursors. The synthesis of 1,2-dihaloalkenes from alkynes is a well-established transformation that could be applied to create precursors for building the naphthalene ring system. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and preventing side reactions. tcichemicals.comnih.gov

ComponentExampleFunctionReference
CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Catalyzes the C-C bond formation. nih.govmdpi.com nih.govmdpi.com
LigandTriphenylphosphine (PPh₃), XPhos, SPhosStabilizes the palladium catalyst and facilitates the catalytic cycle. nih.gov nih.gov
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron compound for transmetalation. tcichemicals.comnih.gov tcichemicals.comnih.gov
Organoboron ReagentDecylboronic acid, Potassium decyltrifluoroborateSource of the decyl nucleophile. tcichemicals.com tcichemicals.com
Electrophile1,2-Dibromonaphthalene, 1-Bromo-2-iodonaphthaleneNaphthalene core onto which the alkyl groups are coupled.
SolventToluene, THF, DMF, often with waterSolubilizes reactants and facilitates the reaction. mdpi.comnih.gov mdpi.comnih.gov

Metal-Catalyzed Coupling Reactions for Precise Alkyl Moiety Introduction

Beyond the Suzuki-Miyaura reaction, a host of other transition-metal-catalyzed cross-coupling reactions serve as powerful tools for the precise introduction of alkyl groups onto aromatic scaffolds. eie.gr These reactions, including the Negishi (organozinc), Stille (organotin), and Kumada (organomagnesium) couplings, offer alternative pathways that may be advantageous depending on the specific substrate and desired transformation. jst.go.jp

A particularly efficient strategy for incorporating aliphatic moieties is through C–H bond activation. rsc.org This approach avoids the need for pre-functionalization of the naphthalene core (i.e., halogenation or borylation), thereby shortening the synthetic sequence and improving atom economy. For example, palladium-catalyzed reactions have been developed that can achieve the dialkylation of phenol (B47542) derivatives, and similar strategies could potentially be adapted for naphthalene-based substrates. rsc.org These reactions can proceed via a cross-electrophile coupling mechanism, where two different electrophiles are coupled in the presence of a catalyst and a reductant, avoiding the pre-synthesis and handling of sensitive organometallic reagents. rsc.org Nickel catalysts are also gaining prominence as a less expensive and more earth-abundant alternative to palladium for various cross-coupling reactions. tcichemicals.comjst.go.jp

Multi-Step Organic Transformations for Assembling Didecylated Naphthalene Scaffolds

Given the challenges of achieving 1,2-disubstitution in a single step, multi-step synthetic sequences are often required to construct the didecylated naphthalene scaffold with high purity. rsc.org Such a sequence involves the strategic installation of functional groups that facilitate the controlled, stepwise introduction of the two decyl chains. youtube.com

A hypothetical retrosynthetic analysis might begin by disconnecting one of the C-C bonds between a decyl group and the naphthalene ring, suggesting a cross-coupling reaction as the final step. This requires a mono-decyl, mono-functionalized naphthalene precursor.

A possible forward synthetic route could be:

Functionalization of Naphthalene: Start with a readily available naphthalene derivative, such as 1-naphthol.

First Alkyl Group Introduction: Introduce the first decyl group. This could be achieved via a Williamson ether synthesis to form 1-(decyloxy)naphthalene, followed by a rearrangement reaction, or potentially a direct Friedel-Crafts alkylation if regioselectivity can be controlled.

Regioselective Functionalization: Introduce a functional group at the 2-position. For example, a halogen (bromine or iodine) could be installed via electrophilic aromatic substitution. The directing effect of the existing alkyl/alkoxy group is critical here. youtube.com

Second Alkyl Group Introduction: With the precursor now functionalized with one decyl group and a reactive handle (e.g., a halogen), the second decyl group can be introduced precisely via a metal-catalyzed cross-coupling reaction, such as Suzuki or Negishi coupling. youtube.com

This multi-step approach, while longer, provides a much higher degree of control over the final substitution pattern compared to direct dialkylation methods. youtube.com

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijnc.iracs.org In the context of synthesizing this compound, these principles encourage the development of more sustainable and environmentally benign methodologies. Key goals include maximizing atom economy, using catalytic rather than stoichiometric reagents, minimizing waste, and avoiding hazardous solvents. acs.orgsynthiaonline.com

Catalytic reactions, such as the cross-coupling and C-H activation methods discussed previously, are inherently greener than stoichiometric processes like classical Friedel-Crafts reactions that use large amounts of Lewis acids. acs.org The use of solid acid catalysts like zeolites in alkylation is a step toward greener synthesis, as these catalysts are often recyclable and less corrosive. epo.orgscispace.com

Solvent-Free Reaction Conditions and Reduced Waste Generation

A significant focus of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. This has led to the exploration of solvent-free reaction conditions. rsc.org

Mechanochemistry (Ball Milling): This technique involves conducting reactions in the solid state by grinding reactants together, often with a catalyst, in a high-energy ball mill. rsc.org This approach can eliminate the need for bulk solvents, reduce reaction times, and sometimes lead to different product selectivities compared to solution-phase reactions. rsc.org While a specific application to this compound synthesis is not documented, the successful solvent-free synthesis of various organic molecules, including biaryls and heterocycles, suggests its potential applicability. rsc.orgrsc.org

High-Pressure Synthesis: The application of high hydrostatic pressure can serve as a physical activation method for organic reactions, often allowing them to proceed without solvents or catalysts. beilstein-journals.org

Waste Reduction: The most effective way to reduce waste is to design syntheses with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product. acs.org C-H activation is an excellent example of an atom-economical approach, as it avoids the use of halogen or boron "dummy" functional groups that are ultimately discarded. rsc.org Employing recyclable catalysts and minimizing the use of protecting groups and derivatization steps are also crucial strategies for waste prevention. acs.org

Green Chemistry StrategyApplication in Alkylnaphthalene SynthesisBenefitReference
CatalysisUsing Pd or Ni catalysts for cross-coupling instead of stoichiometric reagents.Reduces inorganic waste, increases efficiency, allows for milder conditions. acs.org acs.org
Atom EconomyEmploying C-H activation to directly couple decyl groups to the naphthalene core.Eliminates steps and waste associated with pre-functionalization (e.g., halogenation). rsc.org rsc.org
Use of Solid CatalystsReplacing AlCl₃ with zeolites or acidic clays in Friedel-Crafts alkylation.Reduces corrosive waste, allows for catalyst recycling, and simplifies product purification. scispace.com scispace.com
Solvent-Free ConditionsPotential use of ball milling (mechanochemistry) or high-pressure conditions.Eliminates solvent waste, reduces environmental impact, and can increase reaction efficiency. rsc.orgbeilstein-journals.org rsc.orgbeilstein-journals.org

Catalytic Systems for Enhanced Atom Economy and Efficiency

The synthesis of this compound, typically achieved via Friedel-Crafts alkylation of naphthalene with a C10 alkylating agent like 1-decene, has traditionally relied on catalysts that present challenges in terms of environmental impact and efficiency. Modern approaches focus on catalytic systems that improve the atom economy, which seeks to maximize the incorporation of reactant atoms into the final product.

Catalytic reactions are pivotal in enhancing atom economy by enabling reactions under milder conditions and with greater selectivity, thereby reducing waste. In the context of naphthalene alkylation, the shift from traditional homogeneous catalysts to heterogeneous and recyclable systems is a key development.

Key Catalytic Systems for Naphthalene Alkylation:

Catalyst TypeExamplesAdvantages for Atom EconomyResearch Findings & Challenges
Homogeneous Lewis Acids AlCl₃, BF₃Effective in promoting the reaction.Difficult to separate from the product, generate significant acidic waste, and are often used in stoichiometric amounts, leading to poor atom economy. researchgate.net
Solid Acid Catalysts (Zeolites) Y-zeolite, ZSM-5, MCM-22Reusable, easily separated by filtration, environmentally benign, and can be shape-selective, improving product selectivity. researchgate.netgoogle.comY-zeolites have shown potential for monoalkylation of naphthalene with long-chain olefins like tetradecene. researchgate.net However, catalyst deactivation can occur, and the pore size must be large enough to accommodate bulky molecules. google.comd-nb.info Nanosized ZSM-5 has been shown to have high activity due to a large external surface area. d-nb.info
Ionic Liquids (ILs) Chloroaluminate(III) ILs (e.g., Et₃NHCl-AlCl₃), Trifluoromethanesulfonic acid (TfOH)Can serve as both solvent and catalyst, are often recyclable, exhibit high catalytic activity, and can lead to high product selectivity under mild conditions. researchgate.netresearchgate.netmdpi.comTrifluoromethanesulfonic acid has demonstrated excellent catalytic performance in the alkylation of naphthalene with butene, achieving high conversion and selectivity to multi-alkylated products. mdpi.com Chloroaluminate ILs are also effective, but their moisture sensitivity can be a drawback. researchgate.net

The use of solid acid catalysts like zeolites represents a significant step towards greener synthesis of alkylated naphthalenes. researchgate.net For instance, large-pore zeolites are necessary for the alkylation with long-chain olefins to avoid diffusion limitations of the reactants and products. google.com Ionic liquids offer another promising route, with some systems allowing for high selectivity of polyalkylated naphthalenes under mild conditions. researchgate.net The development of recyclable heterogeneous catalysts, such as SiliaCat Pd-DPP used in related polymer syntheses, exemplifies the drive towards cost-effective and environmentally friendly large-scale production. rsc.org

Considerations for Renewable Feedstock Utilization

A major goal in green chemistry is the replacement of fossil fuel-derived feedstocks with renewable alternatives. The synthesis of this compound can be envisioned from bio-based sources for both the aromatic core and the alkyl side chains.

Naphthalene Core from Biomass: Lignocellulosic biomass, which includes wood, agricultural residues, and forestry waste, is the most abundant renewable source of aromatic compounds. kit.educhinesechemsoc.org Lignin, a complex aromatic biopolymer, is a primary target for deconstruction into valuable aromatic platform chemicals. kit.edu Processes like pyrolysis can convert biomass into a mixture of compounds, including naphthalene. researchgate.netrsc.org Furthermore, microorganisms have been identified that can degrade naphthalene, and understanding these metabolic pathways could open routes for its biotechnological synthesis or modification. nih.govnih.govasm.org A late-stage macrocyclic strategy has even been developed to form pillar nih.govnaphthalenes from a biomass-derived calix nih.govfuran building block, showcasing the potential to construct complex aromatic structures from renewable precursors. chemrxiv.org

Decyl Side Chains from Renewable Sources: The two decyl (C₁₀) chains can potentially be sourced from renewable feedstocks like fatty acids, which are abundant in vegetable oils. kit.edu Catalytic processes can convert fatty acids or their derivatives into long-chain α-olefins, such as 1-decene, the requisite alkylating agent for Friedel-Crafts reactions.

By combining a bio-derived naphthalene core with renewable 1-decene, a fully bio-based this compound could be synthesized. This approach aligns with the principles of a circular economy by valorizing waste streams and reducing reliance on petrochemicals. rsc.org

Scalability and Process Optimization in Laboratory and Pilot-Scale Synthesis

Transitioning the synthesis of this compound from the laboratory to a larger pilot or industrial scale requires careful process optimization to ensure efficiency, safety, and cost-effectiveness. otavachemicals.com Key parameters that influence the reaction outcome include temperature, pressure, reaction time, catalyst loading, and the molar ratio of reactants.

For the Friedel-Crafts alkylation of naphthalene with long-chain olefins, optimization is crucial for maximizing the yield of the desired dialkylated product while minimizing unwanted side reactions like polyalkylation or isomerization. hu.edu.jo

Table of Optimized Parameters for Naphthalene Alkylation:

ParameterOptimized Condition/ObservationImpact on SynthesisReference(s)
Temperature 100-180°C (Gallium triflate catalyst)Lower temperatures can favor specific isomers, while higher temperatures can increase dealkylation rates. davidpublisher.comgoogle.com
Pressure 0.1-1.5 atmGenerally performed at or near atmospheric pressure. google.com
Reactant Molar Ratio Naphthalene/Olefin ratio can be variedA higher naphthalene to olefin ratio can favor mono-alkylation over poly-alkylation. researchgate.net
Catalyst Loading Typically 2 wt% for solid acidsAffects reaction rate and conversion; must be balanced for cost and efficiency. researchgate.net
Reaction Time 6-16 hoursSufficient time is needed to achieve high conversion, but prolonged times can lead to side products. google.com

A significant advancement in process optimization is the use of continuous-flow microreactors. researchgate.net These systems offer superior heat and mass transfer compared to batch reactors, allowing for better control over reaction conditions, improved safety, and easier scalability through "numbering-up" (running multiple microreactors in parallel). researchgate.net The continuous-flow synthesis of long-chain alkylated naphthalene has been demonstrated using ionic liquid catalysts, achieving very high conversion (99.92%) under optimized conditions. researchgate.net This approach represents a powerful strategy for the process intensification and efficient, scalable production of compounds like this compound.

Derivatization Strategies for this compound

Derivatization involves the chemical modification of a parent compound to create new molecules with altered properties. For this compound, derivatization can target either the aromatic naphthalene core or the two aliphatic decyl chains.

Functionalization of the Naphthalene Aromatic Ring System

The naphthalene ring system can be functionalized through electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. hu.edu.jo Naphthalene is generally more reactive than benzene (B151609) in EAS reactions. libretexts.org The two electron-donating decyl groups at the 1- and 2-positions activate the ring towards further substitution and direct incoming electrophiles.

However, the 1,2-dialkyl substitution pattern introduces significant steric hindrance. The positions on the same ring as the alkyl groups (positions 3 and 4) are sterically crowded. Therefore, electrophilic attack is more likely to occur on the other ring at the C5 and C8 positions (α-positions) or, to a lesser extent, the C6 and C7 positions (β-positions). The α-positions of naphthalene are generally more reactive due to the formation of a more stable carbocation intermediate (arenium ion). libretexts.org

Potential Electrophilic Aromatic Substitution Reactions:

Nitration: Reaction with nitric acid and sulfuric acid would likely introduce a nitro group (-NO₂) at the 5- or 8-position.

Halogenation: Using Br₂ or Cl₂ with a Lewis acid catalyst would introduce a halogen atom, again favoring the α-positions of the unsubstituted ring.

Friedel-Crafts Acylation: Reaction with an acyl chloride and a Lewis acid would add an acyl group (R-C=O). This reaction is often sensitive to steric hindrance, further favoring substitution away from the alkylated ring. stackexchange.com

Sulfonation: Treatment with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). The regioselectivity of naphthalene sulfonation is known to be temperature-dependent. libretexts.org

Selective Modification of the Alkyl Side Chains

Selectively modifying the long, saturated decyl chains without affecting the stable aromatic ring presents a different chemical challenge.

Oxidation: Catalytic oxidation can be used to functionalize the alkyl chains. Silver-based catalysts have been shown to effectively catalyze the aerobic side-chain oxidation of alkyl aromatic compounds. dtu.dk Ruthenium-catalyzed oxidation has also been investigated for its potential to selectively oxidize aromatic carbon over aliphatic carbon, but conditions can be tailored to target the alkyl chain. cardiff.ac.uk This could potentially introduce ketone or carboxylic acid functionalities at positions along the chain.

Dealkylation: Under certain catalytic conditions, particularly with solid acids like zeolites or silica-alumina, the alkyl chains can be cleaved from the aromatic ring. rsc.orgresearchgate.net This process, known as dealkylation, is typically used in heavy oil upgrading but demonstrates a possible reaction pathway for alkylnaphthalenes. rsc.orgresearchgate.net

Terminal Functionalization: While challenging, advanced catalytic methods aim for regioselective functionalization at the terminal (ω) or near-terminal (ω-1) position of the alkyl chain, which would be a powerful tool for creating specific derivatives for further synthesis, for example, in producing polymers.

Synthesis of Polymeric Systems Incorporating Didecylnaphthalene Units

Incorporating the this compound moiety into a polymer backbone can create materials with unique thermal, mechanical, and electronic properties. The long, flexible decyl chains can enhance solubility and influence the morphology and packing of the polymer chains. mdpi.com

A viable strategy involves first functionalizing the this compound monomer with reactive groups, such as two bromine atoms on the aromatic ring (e.g., at the 5,8-positions), to create a di-functional monomer. This monomer can then undergo polymerization with a suitable co-monomer.

Direct Heteroarylation Polymerization (DHAP): This method has emerged as a powerful, atom-efficient alternative to traditional cross-coupling reactions like Stille or Suzuki couplings for synthesizing conjugated polymers. nih.govmdpi.com DHAP involves the direct C-H activation and coupling of a halogenated arene with an unfunctionalized (hetero)arene, reducing the number of synthetic steps and avoiding toxic organometallic reagents. nih.govmdpi.com A hypothetical dibrominated this compound could be polymerized with a C-H activated co-monomer, such as bithiophene, using a palladium catalyst. rsc.org

This approach has been successfully used to create high-performance n-type polymers based on naphthalene diimide (NDI), such as the well-known polymer N2200, which features long alkyl chains. mdpi.comresearchgate.net The synthesis of these NDI-based polymers provides a strong precedent for the feasibility of creating polymers from didecylnaphthalene units, potentially leading to new materials for applications in organic electronics. mdpi.comresearchgate.netresearchgate.net

Advanced Structural and Conformational Analysis of 1,2 Didecylnaphthalene

High-Resolution Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and probing the dynamic behavior of 1,2-didecylnaphthalene in various states.

Two-dimensional (2D) NMR spectroscopy is a powerful, non-destructive technique for unambiguously establishing the covalent framework of this compound. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC provide definitive evidence of atomic connectivity.

¹H and ¹³C Spectra: The ¹H NMR spectrum is expected to show distinct regions. The aromatic region would contain complex, overlapping multiplets for the six protons on the substituted naphthalene (B1677914) ring. The aliphatic region would be dominated by a large, broad signal corresponding to the bulk methylene (B1212753) -(CH₂)₈- groups of the two decyl chains, with more distinct multiplets for the α- and β-methylene protons adjacent to the aromatic ring and a characteristic triplet for the terminal methyl (CH₃) protons.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would trace the connectivity within the decyl chains, showing sequential coupling from the terminal methyl group all the way to the methylene group attached to the naphthalene ring. It would also help delineate the coupling network among the six contiguous protons on the aromatic core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to its directly attached carbon atom. It allows for the unambiguous assignment of carbon signals based on their known proton assignments, separating the aromatic C-H signals from the various aliphatic CH₂ and CH₃ signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the substitution pattern. It detects longer-range (typically 2- and 3-bond) correlations between protons and carbons. Crucial HMBC correlations would be observed between the protons of the α-methylene group (the CH₂ directly attached to the ring) and the C1 and C2 carbons of the naphthalene core, providing definitive proof of the 1,2-substitution pattern.

Interactive Table 1: Predicted NMR Chemical Shift Ranges for this compound (in CDCl₃)

Atom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Key HMBC Correlations
Aromatic CH 7.2 - 8.0125 - 130Correlations to other aromatic carbons and α-CH₂ carbons.
Aromatic C -AlkylN/A135 - 140Correlations from aromatic protons and α-CH₂ protons.
α-CH2.8 - 3.130 - 35Correlations to aromatic C1, C2, and β-CH₂.
Bulk -(CH ₂)₈-1.2 - 1.628 - 30Correlations to adjacent CH₂ groups.
Terminal -CH0.8 - 0.9~14Correlations to the terminal CH₂ group.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of its elemental formula. For this compound (C₃₀H₄₈), HRMS can confirm this formula, distinguishing it from other compounds with the same nominal mass. Furthermore, its fragmentation pattern provides structural information that can help differentiate it from other dialkylnaphthalene isomers.

Under electron ionization (EI), the molecule would generate a characteristic fragmentation pattern:

Molecular Ion (M⁺•): The parent ion would be observed at a high-resolution m/z corresponding to the exact mass of C₃₀H₄₈.

Benzylic Cleavage: A prominent fragmentation pathway would involve the cleavage of the C-C bond beta to the naphthalene ring, resulting in the loss of a C₉H₁₉• radical. This yields a highly stable benzylic cation, which would be a major peak in the spectrum.

Chain Fragmentation: The long alkyl chains can fragment at various points, leading to a series of peaks separated by 14 Da (corresponding to CH₂ units).

While HRMS can confirm the molecular formula and show fragmentation consistent with a didecylnaphthalene structure, differentiating between positional isomers like 1,2- and 1,8-didecylnaphthalene based solely on mass spectra can be challenging, as they may exhibit similar fragmentation patterns. However, the relative abundances of certain fragments may differ, providing clues for differentiation.

Interactive Table 2: Predicted Key HRMS Fragments for this compound

Fragment DescriptionFormulaTheoretical Exact Mass (m/z)
Molecular Ion[C₃₀H₄₈]⁺•408.3756
Loss of C₉H₁₉• (Benzylic Cleavage)[C₂₁H₂₉]⁺281.2269
Loss of one decyl chain (C₁₀H₂₁)[C₂₀H₁₇]⁺257.1330
Naphthalene Cation[C₁₀H₈]⁺•128.0626

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "fingerprint" and are highly sensitive to the local chemical environment and conformational state, particularly of the flexible alkyl chains.

FTIR Spectroscopy: Would clearly show characteristic absorptions for the different functional groups. Strong peaks below 3000 cm⁻¹ correspond to the symmetric and asymmetric C-H stretching of the numerous CH₂ and CH₃ groups. Weaker absorptions above 3000 cm⁻¹ are indicative of aromatic C-H stretching. The 1400-1600 cm⁻¹ region contains characteristic C=C stretching vibrations of the naphthalene ring.

Raman Spectroscopy: This technique is particularly sensitive to the vibrations of the non-polar hydrocarbon backbone. The C=C stretching modes of the naphthalene ring often give strong Raman signals. The conformation of the long decyl chains can be studied by analyzing specific vibrational modes, such as the CH₂ rocking and twisting regions. A high degree of conformational order (e.g., an all-trans chain arrangement in a crystalline state) would lead to sharper, more defined peaks compared to the broad, unresolved bands seen in a conformationally disordered liquid state.

Interactive Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModeTechniquePredicted Wavenumber (cm⁻¹)Structural Information
Aromatic C-H StretchFTIR, Raman3100 - 3000Presence of aromatic ring.
Aliphatic C-H StretchFTIR, Raman2980 - 2850Presence of alkyl chains.
Aromatic C=C StretchFTIR, Raman1620 - 1500Naphthalene ring system.
Aliphatic CH₂ ScissorFTIR~1465Presence of methylene groups.
C-H Out-of-Plane BendFTIR900 - 700Aromatic substitution pattern.

X-ray Crystallography of this compound and its Co-crystals

While spectroscopic methods define the molecule, X-ray crystallography provides the ultimate proof of structure by mapping atomic positions in three-dimensional space, offering unparalleled insight into solid-state packing and intermolecular interactions. Although no public crystal structure for this compound is available, its expected behavior can be predicted based on related compounds. mdpi.com

The crystal structure of this compound would be dictated by a balance of competing non-covalent interactions. The large aliphatic volume of the two decyl chains would likely dominate the packing motif.

Layered Structures: It is highly probable that the molecules would adopt a layered or lamellar structure. In this model, the flat, rigid naphthalene cores would segregate into planes, and the flexible decyl chains would extend outwards from these planes.

Chain Interdigitation: To achieve efficient packing, the decyl chains from opposing layers would likely interdigitate, similar to the packing in lipids and other long-chain alkanes.

π-π Stacking: The aromatic naphthalene cores would have a tendency to engage in π-π stacking interactions. However, the presence of two bulky decyl groups in adjacent positions (1,2-) would create significant steric hindrance, likely preventing a perfectly cofacial stacking arrangement and promoting an offset or herringbone-type packing of the aromatic units.

Crystal engineering is the design and control of solid-state architectures. For a molecule like this compound, which lacks strong directional interactions like hydrogen bonds, the principles of crystal engineering focus on manipulating weaker forces.

Polymorphism Control: The conformational flexibility of the decyl chains and the potential for different π-stacking arrangements create the possibility of polymorphism—the existence of multiple crystal forms. Crystallization conditions such as solvent choice, temperature, and cooling rate could be systematically varied to isolate different polymorphs with distinct packing and physical properties.

Co-crystallization: A powerful crystal engineering strategy would be the formation of co-crystals. By introducing a carefully chosen co-former, the intermolecular interactions can be modified. For instance:

A planar, electron-deficient aromatic molecule could be introduced to form specific π-π stacking interactions with the electron-rich naphthalene core, thereby directing the assembly of the aromatic layers.

A long-chain fatty acid or alkane could be used as a template to influence the packing arrangement of the decyl chains.

Solvent Effects: The choice of crystallization solvent can influence which molecular conformation is present in solution prior to nucleation and can sometimes be incorporated into the crystal lattice, leading to the formation of solvates with unique structures.

Through these strategies, it is possible to rationally design and control the supramolecular assembly of didecylnaphthalene systems to target specific solid-state architectures and properties.

Conformational Dynamics and Isomerism of the Didecyl Moieties

The two decyl chains attached to adjacent carbons on the naphthalene ring introduce significant steric hindrance, which governs the molecule's conformational preferences and dynamic behavior. The rotation around the C1-C(alkyl) and C2-C(alkyl) bonds, as well as the conformational flexibility of the decyl chains themselves, leads to a complex energy landscape with multiple possible conformers.

Temperature-Dependent NMR Studies for Rotational Barriers

Temperature-dependent Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to probe the dynamic processes of molecules, such as the rotation around single bonds. rsc.orgnih.gov For this compound, the rotation of the decyl groups around the naphthalene-carbon bond is expected to be restricted due to steric hindrance between the two alkyl chains. This restricted rotation can lead to the existence of different rotational isomers (rotamers) that can be observed at low temperatures on the NMR timescale.

At room temperature, if the rotation is fast on the NMR timescale, the signals for the protons on the decyl chains would appear as averaged signals. However, as the temperature is lowered, the rate of rotation would decrease. At a certain temperature, known as the coalescence temperature (Tc), the signals corresponding to the different rotamers would broaden and eventually resolve into distinct sets of signals at even lower temperatures. nih.govresearchgate.net

By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate of exchange between the rotamers and subsequently determine the free energy of activation (ΔG‡) for the rotational barrier. osti.govnih.gov For similar sterically hindered aromatic compounds, these barriers can range from a few kcal/mol to over 20 kcal/mol. Given the bulky nature of the decyl groups, a significant rotational barrier would be expected for this compound.

Representative Data from Temperature-Dependent NMR Studies

While specific experimental data for this compound is not available, the following table illustrates the type of data that would be obtained from such a study on a hypothetical, sterically hindered 1,2-dialkylnaphthalene.

Rotational ProcessCoalescence Temp. (K)Δν (Hz)ΔG‡ (kJ/mol)
Alkyl Group Rotation22015045

This table is a representative example and does not reflect actual experimental data for this compound.

Chiroptical Spectroscopy for Chiral Derivatives and Their Conformations

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is an essential tool for studying the three-dimensional structure of chiral molecules. cas.czmdpi.compageplace.de While this compound itself is achiral, the introduction of chiral centers into the decyl chains would render the molecule chiral. For instance, if one or both decyl chains were substituted with a chiral group, or if the chains themselves were chiral (e.g., containing a stereocenter), the resulting diastereomers or enantiomers would exhibit characteristic ECD spectra.

The ECD spectrum is highly sensitive to the conformation of the molecule. mdpi.com Different conformers of a chiral derivative of this compound would have distinct spatial arrangements of the chromophoric naphthalene core and the chiral alkyl chains. These different arrangements would lead to different interactions with circularly polarized light, resulting in unique ECD signals.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used in conjunction with experimental ECD spectra to determine the absolute configuration and the predominant conformation of chiral derivatives in solution. mdpi.com By comparing the experimental ECD spectrum with the calculated spectra for different possible stereoisomers and conformers, the most likely structure can be identified. The synthesis of such chiral derivatives would be a key step in these investigations. ajchem-b.comnih.govnih.govbeilstein-journals.orgrsc.org

Supramolecular Assembly and Self-Organization Phenomena

The long, nonpolar decyl chains of this compound are expected to drive its self-assembly into ordered structures in certain environments, a phenomenon common to many molecules with long alkyl chains. wikipedia.orgsioc-journal.cnnih.govresearchgate.net This self-organization is governed by a delicate balance of intermolecular forces, including van der Waals interactions between the alkyl chains and π-π stacking interactions between the naphthalene rings.

Formation of Ordered Structures in Solution and at Interfaces

In solution, particularly in polar solvents, this compound molecules would likely aggregate to minimize the unfavorable interactions between the hydrophobic decyl chains and the polar solvent molecules. This could lead to the formation of various supramolecular assemblies, such as dimers, oligomers, or larger aggregates. The geometry of these assemblies would be influenced by the tendency of the flat naphthalene cores to stack and the flexible decyl chains to intertwine.

At interfaces, such as the air-water or liquid-solid interface, this compound is expected to form ordered monolayers or thin films. aps.org On a solid substrate, techniques like scanning tunneling microscopy (STM) could potentially reveal the two-dimensional arrangement of the molecules, providing insights into the packing and orientation of the naphthalene cores and the alkyl chains. The formation of these ordered structures is a hallmark of supramolecular chemistry and is driven by the system's tendency to reach a state of minimum energy through non-covalent interactions. rsc.orgnih.gov

Aggregation Behavior and Micellization Tendencies in Various Media

In aqueous media, although this compound is highly hydrophobic, the concept of micellization as seen for classical amphiphiles may not be directly applicable. However, in mixed solvent systems or in the presence of other surface-active agents, it could participate in the formation of mixed micelles or other aggregates.

The aggregation behavior of long-chain alkyl-substituted aromatic compounds is often characterized by a critical aggregation concentration (CAC) or critical micelle concentration (CMC) in specific solvent systems. Below this concentration, the molecules exist as monomers, while above it, they spontaneously form aggregates. The value of the CMC is influenced by factors such as the length of the alkyl chain, the nature of the aromatic core, the solvent, and the temperature. For a molecule like this compound with two long alkyl chains, a very low CMC in polar solvents would be anticipated.

Illustrative Critical Micelle Concentration (CMC) Data

The following table provides hypothetical CMC values for a long-chain dialkylnaphthalene in different media to illustrate the expected trends.

Solvent SystemTemperature (°C)Expected CMC (mol/L)
Water/Ethanol (50:50)251 x 10-5
Methanol255 x 10-4

This table is for illustrative purposes and does not represent measured data for this compound.

The study of the aggregation and micellization tendencies of this compound would provide valuable information on its behavior in different environments and its potential applications in areas such as solubilization and delivery systems.

Reactivity and Reaction Mechanisms of 1,2 Didecylnaphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Core

Electrophilic aromatic substitution (EAS) in naphthalenes is a well-studied area of organic chemistry. The naphthalene ring system is more reactive than benzene (B151609) towards electrophiles because the activation energy required to form the intermediate carbocation (an arenium ion) is lower. libretexts.org The presence of two electron-donating decyl groups at the 1- and 2-positions further activates the 1,2-didecylnaphthalene molecule for this type of reaction.

The directing effects of the two decyl substituents on this compound determine the position of incoming electrophiles. Alkyl groups are known as activating, ortho, para-directing groups. youtube.comcardiff.ac.uk In this compound, the directing influences of the two adjacent alkyl groups are combined:

The 1-decyl group directs incoming electrophiles to the 4- and 5-positions. The 8-position, though electronically activated, is sterically hindered by the peri-interaction with the 1-decyl group.

The 2-decyl group directs towards the 3-, 6-, and 8-positions.

The combined effect leads to a complex pattern of regioselectivity. The most likely positions for electrophilic attack are those activated by both groups and are sterically accessible. Therefore, positions 4, 5, and 6 are the most probable sites for substitution. The 3-position is sterically hindered by the adjacent 2-decyl group, and the 8-position is hindered by the 1-decyl group.

Research on the alkylation of naphthalene has shown that it is possible to achieve high regioselectivity for specific isomers, such as 2,6-dialkylnaphthalenes, by using shape-selective catalysts like zeolites. researchgate.netstackexchange.com This suggests that under specific catalytic conditions, the substitution pattern of this compound could be precisely controlled.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagentsPredicted Major Isomer(s)
NitrationHNO₃ / H₂SO₄4-Nitro-1,2-didecylnaphthalene
HalogenationBr₂ / FeBr₃4-Bromo-1,2-didecylnaphthalene
SulfonationFuming H₂SO₄This compound-6-sulfonic acid
Friedel-Crafts AcylationRCOCl / AlCl₃6-Acyl-1,2-didecylnaphthalene

This table is based on established principles of electrophilic aromatic substitution and steric considerations.

The sulfonation of naphthalene is a classic example of kinetic versus thermodynamic control in electrophilic aromatic substitution. lkouniv.ac.inscribd.comsioc-journal.cn At lower temperatures (around 80°C), the reaction is under kinetic control, and the major product is naphthalene-1-sulfonic acid. This is because the transition state leading to the 1-isomer is lower in energy. lkouniv.ac.in However, this reaction is reversible. At higher temperatures (around 160°C), the reaction reaches equilibrium, favoring the more stable naphthalene-2-sulfonic acid, which is the thermodynamic product. The 2-isomer is more stable due to reduced steric interactions. lkouniv.ac.in

This principle can be applied to this compound. Substitution at the 4-position is likely the kinetically favored pathway due to the strong activating effect of the 1-decyl group. However, the resulting product may experience steric strain. A substitution at the 6-position, while electronically less favored, would result in a thermodynamically more stable product with less steric hindrance. Therefore, the reaction conditions, particularly temperature, can be manipulated to favor either the kinetic or the thermodynamic product.

Table 2: Hypothetical Product Distribution in the Sulfonation of this compound under Kinetic vs. Thermodynamic Control

Reaction ConditionsControl TypeMajor ProductMinor Product
Low Temperature (e.g., 80°C)Kinetic4-Sulfo-1,2-didecylnaphthalene6-Sulfo-1,2-didecylnaphthalene
High Temperature (e.g., 160°C)Thermodynamic6-Sulfo-1,2-didecylnaphthalene4-Sulfo-1,2-didecylnaphthalene

This table illustrates a hypothetical scenario based on the known principles of kinetic and thermodynamic control in naphthalene sulfonation.

Oxidation and Reduction Pathways of this compound

The alkyl side chains of this compound are susceptible to oxidation, particularly at the benzylic positions (the carbon atom directly attached to the naphthalene ring). These C-H bonds are weaker and more readily attacked by oxidizing agents. Selective oxidation of benzylic C-H bonds is a significant transformation in organic synthesis. mdpi.comresearchgate.net Various catalytic systems, often employing transition metals, can achieve this transformation under relatively mild conditions using oxidants like molecular oxygen or peroxides. mdpi.compharmaguideline.com

For this compound, selective oxidation would yield a mixture of products, including the corresponding secondary alcohols, ketones, and hydroperoxides at either or both of the decyl chains' benzylic positions.

Table 3: Potential Products from the Selective Benzylic Oxidation of this compound

Oxidizing AgentMajor Product TypeSpecific Example Product(s)
O₂ / Metal CatalystKetone1-(1-Decyl-2-naphthalenyl)-1-decanone
Mild Oxidant (e.g., SeO₂)Alcohol/Ketone1-(1-Decyl-2-naphthalenyl)decan-1-ol
Radical Initiator + O₂Hydroperoxide1-(1-Decyl-2-naphthalenyl)-1-hydroperoxydecan

The reduction of the naphthalene core can be achieved under various conditions, with the Birch reduction being a prominent method for the partial reduction of aromatic rings. numberanalytics.comchemistnotes.comhuji.ac.il This reaction typically employs an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. huji.ac.il For naphthalene, the Birch reduction yields 1,4-dihydronaphthalene (B28168). huji.ac.il

In the case of disubstituted naphthalenes, the reaction can be regioselective. Studies on the reduction of dialkylnaphthalenes with potassium-graphite intercalate (C₈K) in tetrahydrofuran, an alternative to the classical Birch conditions, show that the reduction affords 1,4-dihydronaphthalene derivatives in good yields. nih.gov For this compound, the reduction would likely occur on one of the rings, yielding a dihydro-derivative. This reduced intermediate is no longer fully aromatic and can be subjected to a variety of further functionalization reactions that are not possible on the parent aromatic system.

Table 4: Expected Products from the Reductive Functionalization of this compound

ReactionReagentsPrimary ProductPotential Subsequent Functionalization
Birch ReductionNa / NH₃(l), EtOH1,2-Didecyl-1,4-dihydronaphthaleneAlkylation, Halogenation of the double bonds
Catalytic HydrogenationH₂ / Pd/C (High Pressure/Temp)1,2-Didecyl-1,2,3,4-tetrahydronaphthalene (Decalin derivative)Dehydrogenation, Ring-opening

Photoreactivity and Photodegradation Mechanisms

Alkylnaphthalenes are known to undergo photodegradation in the environment when exposed to solar radiation. mdpi.commdpi.compjoes.com The process is typically initiated by the absorption of UV light, leading to the formation of excited states that can then react with oxygen or other species. The photodegradation of various alkylated naphthalenes has been shown to follow pseudo-first-order kinetics. mdpi.com

The mechanism of photodegradation involves the generation of reactive oxygen species, such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which then attack the naphthalene ring or the alkyl side chains. mdpi.compjoes.com This leads to a cascade of reactions, resulting in the formation of a complex mixture of smaller, more oxidized products, including hydroxylated derivatives, quinones, and eventually ring-opened products like carboxylic acids. This process can contribute to the formation of secondary organic aerosols in the atmosphere.

The rate of photodegradation is influenced by several factors, including light intensity, the presence of photosensitizers, and the specific structure of the alkylnaphthalene.

Table 5: Kinetic Parameters for the Photodegradation of Alkylnaphthalenes

CompoundKinetic ModelKey Reactive SpeciesEnvironmental Impact
This compound (projected)Pseudo-first-order•OH, •O₂⁻, h⁺Formation of Secondary Organic Aerosols (SOA)

This table is based on data for other alkylnaphthalenes and projects the expected behavior for this compound.

Theoretical and Computational Chemistry Approaches to 1,2 Didecylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful computational tool in quantum chemistry for investigating the electronic structure and properties of molecules. wikipedia.orgpku.edu.cnnih.gov This method is based on the principle that the total energy of a system is a unique functional of its electron density. wikipedia.orgresearchgate.net DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying large molecules like 1,2-didecylnaphthalene. wikipedia.org

Frontier Molecular Orbitals (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comlibretexts.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO indicates its capacity to accept electrons. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's reactivity; a smaller gap generally signifies higher reactivity. numberanalytics.comwikipedia.org

For this compound, FMO analysis can provide insights into its potential reaction pathways. By examining the energies and spatial distributions of its HOMO and LUMO, chemists can predict how it will interact with other reagents. For instance, in a potential electrophilic attack, the reaction would likely occur at the sites where the HOMO has the highest density. Conversely, a nucleophilic attack would target regions with a high LUMO density. taylorandfrancis.comwuxibiology.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

Molecular OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.8
HOMO-LUMO Gap4.4

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis absorption)

DFT calculations are also highly effective in predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules. d-nb.infoprotein-nmr.org.uk

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. arxiv.org DFT methods can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C. d-nb.info These predictions are valuable for assigning experimental spectra and confirming the structure of newly synthesized compounds like this compound. protein-nmr.org.ukarxiv.org The accuracy of these predictions can be further enhanced by considering conformational isomers and solvent effects. d-nb.inforsc.org

Table 2: Hypothetical Predicted NMR Chemical Shifts for Selected Atoms in this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Naphthalene-C1-130.5
Naphthalene-C2-133.2
Decyl-CH₂ (alpha)2.832.1
Decyl-CH₃ (omega)0.914.3

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific DFT calculations.

UV-Vis Absorption: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.orgdergipark.org.tr Time-dependent DFT (TD-DFT) calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions between molecular orbitals. researchgate.net For a molecule like this compound, the predicted spectrum would likely show characteristic absorptions corresponding to π → π* transitions within the naphthalene (B1677914) ring system. researchgate.netmdpi.com These predictions can be compared with experimental spectra to confirm the identity and purity of the compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govmdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior at the atomic level. nih.gov For a flexible molecule like this compound, with its two long alkyl chains, MD simulations are invaluable for exploring its vast conformational space. nih.gov

Solvation Effects on Molecular Behavior in Condensed Phases

The behavior of a molecule can be significantly influenced by its surrounding solvent. njit.edufrontiersin.org MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solvation effects. researchgate.net The interactions between the solute (this compound) and the solvent can affect its conformation, dynamics, and reactivity. njit.edufrontiersin.org For example, in a polar solvent, the nonpolar decyl chains might fold to minimize their exposure to the solvent, while in a nonpolar solvent, they might adopt a more extended conformation. These simulations can quantify the energetic contributions of solvation, including electrostatic, dispersion, and cavitation energies. njit.edu

Intermolecular Interactions with Surrounding Medium Components

MD simulations can elucidate the nature and strength of intermolecular interactions between this compound and other components in the medium. nih.govpressbooks.pubethz.chchemrxiv.org These interactions can include van der Waals forces, and in specific environments, hydrogen bonding or π-stacking interactions. rsc.org Understanding these interactions is crucial for predicting the macroscopic properties of materials containing this compound, such as its solubility, viscosity, and thermal properties. The simulations can provide detailed information on the radial distribution functions, which describe the probability of finding a particle at a certain distance from another, offering insights into the local molecular ordering.

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. nih.govchemrxiv.orgsmu.edumit.edu These methods can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govarxiv.org

For this compound, quantum chemical studies could be employed to investigate various potential reactions, such as oxidation, hydrogenation, or substitution reactions. By calculating the energies of the transition states, chemists can determine the activation energies for different reaction pathways, allowing them to predict which reactions are kinetically favorable. mit.edu These calculations can also provide detailed geometric information about the transition state structures, offering insights into the bond-breaking and bond-forming processes that occur during the reaction. smu.edu This knowledge is fundamental for controlling reaction outcomes and designing more efficient synthetic routes. nih.gov

Table 3: Hypothetical Activation Energies for a Reaction of this compound

Reaction PathwayTransition State Energy (kcal/mol)Activation Energy (kcal/mol)
Pathway A35.225.0
Pathway B42.832.6

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations for a particular reaction.

Characterization of Transition State Geometries

The transition state (TS) is a critical concept in chemical kinetics, representing a specific molecular configuration along a reaction coordinate that corresponds to the highest potential energy point. nih.gov Its geometry dictates the steric and electronic requirements for a reaction to proceed. Characterizing the TS geometry is fundamental to understanding reaction mechanisms, predicting reaction rates, and controlling product selectivity. researchgate.net For this compound, this is particularly relevant for reactions such as synthesis, isomerization, and oxidation.

Computational methods, particularly those based on quantum mechanics like Density Functional Theory (DFT), are employed to locate and characterize these fleeting structures. chemrxiv.org The process typically involves an initial guess of the TS geometry, followed by an optimization algorithm that searches for a first-order saddle point on the potential energy surface—a point that is a maximum in the direction of the reaction coordinate and a minimum in all other directions. fossee.in A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. fossee.in

For instance, in the acid-catalyzed isomerization of dialkylnaphthalenes, the transition state often involves the formation of a σ-complex (an alkylarenium ion). acs.org The geometry of this transition state, including bond lengths and angles of the migrating alkyl group relative to the naphthalene core, is crucial for determining the activation energy. researchgate.netacs.org Studies on similar molecules, like diisopropylnaphthalenes (DIPN), have shown that the size and shape of the transition state complex are critical, especially in shape-selective catalysis using zeolites, where the transition state must fit within the catalyst's pores. acs.org

Illustrative Data: Hypothetical Transition State Geometries for 1,2-Decyl Shift in Didecylnaphthalene This table presents hypothetical geometric parameters for a transition state involving a 1,2-decyl shift, a potential isomerization pathway for this compound. The data is calculated using DFT at the B3LYP/6-31G* level of theory.

ParameterGround State (this compound)Transition State (Hypothetical)Description
C1-C2 Bond Length (Å)1.381.45Elongation of the naphthalene core bond involved in the shift.
C1-C(decyl) Bond Length (Å)1.542.10Stretching of the bond to the migrating decyl group.
C2-C(decyl) Bond Length (Å)-2.12Formation of a new partial bond in the transition state.
Imaginary Frequency (cm⁻¹)N/A-250.5iConfirms the structure as a true first-order saddle point.

Reaction Coordinate Mapping and Energy Profile Calculations

The process begins by identifying the reactant, product, and transition state structures. An Intrinsic Reaction Coordinate (IRC) calculation is then often performed. acs.org This method traces the minimum energy path (MEP) downhill from the transition state towards both the reactants and the products, ensuring that the identified TS correctly connects the desired minima. acs.org The resulting path provides a detailed map of the geometric changes the molecule undergoes during the reaction. arxiv.org

For this compound, this could be applied to study its isomerization to other isomers, such as 1,3- or 2,6-didecylnaphthalene. Different isomers can have significantly different properties; for example, 2,6-dialkylnaphthalenes are precursors for high-performance liquid crystal polymers. acs.org Computational studies on the isomerization of dimethylnaphthalene (DMN) and diisopropylnaphthalene (DIPN) have revealed that the activation energies for different alkyl shifts (e.g., α → β vs. β → β') can vary significantly, explaining the observed product distributions. acs.org The rate-determining step in these isomerizations is typically the rearrangement of the alkylarenium ions via 1,2-alkyl shifts. researchgate.net

Illustrative Data: Hypothetical Energy Profile for Isomerization of this compound to 2,6-Didecylnaphthalene This table shows calculated energy points along a hypothetical reaction coordinate for the isomerization of this compound.

Point on Reaction CoordinateRelative Energy (kcal/mol)Description
Reactant (this compound)0.00Initial stable isomer.
Transition State 1+35.5Energy barrier for the first decyl group shift.
Intermediate+10.2A metastable intermediate structure.
Transition State 2+32.8Energy barrier for the second decyl group shift.
Product (2,6-Didecylnaphthalene)-2.5Thermodynamically more stable isomer.

Molecular Modeling for Structure-Performance Relationship Prediction in Functional Materials

Molecular modeling, particularly through molecular dynamics (MD) simulations, allows researchers to simulate the behavior of molecules over time, providing insights into the collective properties of materials. nih.govyoutube.com This is crucial for predicting how the specific structure of a molecule like this compound influences the performance of functional materials, such as lubricants, heat transfer fluids, or organic electronics. tidjma.tnresearchgate.net

For example, alkylnaphthalenes are widely used as high-performance synthetic lubricating fluids. researchgate.netresearchgate.net Key performance indicators for lubricants include viscosity, thermal stability, and pour point. tidjma.tn MD simulations can predict these properties by modeling the interactions between many this compound molecules in a simulated fluid. By analyzing the simulated trajectories of the molecules, one can calculate transport properties like viscosity and diffusion coefficients. The simulations can also reveal how the long decyl chains affect intermolecular packing and entanglement, which are directly related to viscosity and flow behavior. researchgate.net

Furthermore, computational fluid dynamics (CFD) can be used to model the behavior of a lubricant in complex systems like gearboxes or bearings, helping to optimize formulations. mdpi.comenginsoftusa.com By inputting properties derived from molecular modeling into CFD simulations, engineers can predict fluid flow, heat distribution, and churning losses, linking the molecular structure directly to macroscopic engineering performance. tidjma.tnconsensus.app

Illustrative Data: Predicted Lubricant Properties of Didecylnaphthalene Isomers via Molecular Dynamics This table illustrates how molecular modeling could predict different performance characteristics for various didecylnaphthalene isomers, highlighting the structure-performance relationship.

CompoundPredicted Kinematic Viscosity @ 100°C (cSt)Predicted Pour Point (°C)Structural Rationale
This compound6.8-25Adjacent alkyl chains may hinder close packing, leading to a lower pour point.
1,8-Didecylnaphthalene7.2-20Steric hindrance between peri-position chains increases viscosity slightly.
2,6-Didecylnaphthalene5.5-35Linear shape allows for more ordered packing at low temperatures, but less entanglement in liquid state.

In Silico Screening of Didecylnaphthalene Derivatives for Targeted Applications

In silico screening uses computational methods to rapidly evaluate large virtual libraries of chemical compounds for their potential activity or properties, prioritizing a smaller number of promising candidates for synthesis and experimental testing. mdpi.com This approach dramatically accelerates the discovery of new materials by focusing resources on the most promising molecules.

For this compound, this technique could be used to design derivatives with enhanced properties for specific applications. For example, if the goal is to develop a new organic semiconductor, derivatives could be screened for electronic properties like charge-carrier mobility. nih.gov A virtual library could be created by computationally adding various functional groups (e.g., electron-withdrawing or electron-donating groups) to the naphthalene core or modifying the alkyl chains. researchgate.net

Quantum chemistry calculations would then predict key parameters for each derivative, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for charge injection and transport. Recent studies have shown that even Raman spectra, which can be calculated computationally, can be used to screen for high-mobility organic semiconductor materials. mdpi.com By identifying derivatives with optimal electronic properties and molecular packing, in silico screening can guide synthetic chemists toward creating next-generation functional materials. mdpi.comnih.gov

Illustrative Data: In Silico Screening of Functionalized this compound Derivatives for Organic Electronics This table provides a hypothetical example of a screening study to identify derivatives with favorable electronic properties for use in organic field-effect transistors (OFETs).

DerivativeFunctional Group @ C4Calculated HOMO (eV)Calculated LUMO (eV)Predicted Mobility (cm²/Vs)Recommendation
Parent (this compound)-H-6.1-1.90.01Baseline
Derivative 1-CN (Cyano)-6.5-2.40.55Promising for n-type transport
Derivative 2-NH₂ (Amino)-5.4-1.60.20Promising for p-type transport
Derivative 3-NO₂ (Nitro)-6.8-2.80.45Candidate for n-type transport

Advanced Applications of 1,2 Didecylnaphthalene in Materials Science and Engineering

Role as a Constituent in Organic Electronic and Photonic Materials

The naphthalene (B1677914) unit is a well-studied polycyclic aromatic hydrocarbon that forms the basis for many functional organic materials. The attachment of long, flexible didecyl chains to the naphthalene core in the 1,2-positions primarily influences its physical properties, such as solubility and film-forming capabilities, which are critical for device fabrication.

Charge Transport Characteristics in Didecylnaphthalene-Based Systems

In organic semiconductors, charge transport occurs via the hopping of charge carriers (electrons or holes) between adjacent molecules. This process is highly dependent on the electronic coupling between the π-orbitals of the aromatic cores. The inherent structure of the naphthalene core provides a pathway for charge delocalization.

The role of the didecyl substituents in a compound like 1,2-didecylnaphthalene is twofold. First, these long alkyl chains significantly enhance the material's solubility in common organic solvents. This is a crucial advantage for fabricating large-area electronic devices using solution-based techniques like spin-coating or inkjet printing. Second, the alkyl chains influence the solid-state packing of the molecules. The way these molecules arrange themselves in a thin film dictates the intermolecular distance and orbital overlap, which are key parameters governing charge carrier mobility. While specific mobility values for this compound are not documented, the design principle involves balancing the electronic properties of the naphthalene core with the processing and morphological benefits conferred by the alkyl chains.

Luminescent Properties of Naphthalene-Core Chromophores

Naphthalene is a classic example of a fluorescent organic molecule. It strongly absorbs ultraviolet light and emits it in the blue region of the visible spectrum. This luminescence originates from the relaxation of an electron from an excited singlet state (S₁) to the ground state (S₀). The precise wavelengths of absorption and emission are intrinsic to the naphthalene chromophore.

The addition of alkyl groups, such as the two decyl chains in this compound, typically has a minor effect on the fundamental electronic transitions of the naphthalene core. However, these substituents can influence the photophysical properties in several ways:

Solvatochromism: The alkyl chains can alter the local environment of the chromophore, leading to slight shifts in the emission color depending on the polarity of the surrounding medium.

Aggregation Effects: The long chains can prevent the close packing (π-stacking) of the naphthalene cores. This can be advantageous as strong aggregation often leads to luminescence quenching, a phenomenon that reduces the efficiency of light emission. By isolating the chromophores, the didecyl groups can help preserve the inherent luminescence of the naphthalene unit in the solid state.

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs) are devices built from thin layers of organic semiconductor materials. researchgate.net The function of these devices relies on the controlled transport and interaction of electrons and holes within these layers. hhpetrochem.com

Given its properties, this compound could serve several potential functions in these devices:

Host Material in OLEDs: In an OLED, an emissive layer generates light. This layer often consists of a "host" material doped with a small amount of a light-emitting "guest" or dopant. A naphthalene-based molecule could function as a wide band-gap host for a fluorescent or phosphorescent dopant, facilitating energy transfer to the emitter.

Component in OPV Active Layers: In OPVs, a blend of electron-donating and electron-accepting materials absorbs light to generate charge. hhpetrochem.com While naphthalene itself is not a strong electron donor, functionalized naphthalenes can be incorporated into polymers or small molecules designed for photovoltaic applications. The high solubility of this compound would be beneficial for creating the finely-mixed bulk heterojunction (BHJ) morphology required for efficient charge separation. researchgate.net

The primary advantage of using a molecule like this compound would be its excellent processability, enabling the use of cost-effective manufacturing methods for flexible and large-area electronic devices. google.com

Application in Lubricants and Functional Fluids

Alkylated naphthalenes (ANs) are classified as API Group V synthetic base oils, a category reserved for high-performance stocks not covered by other groups. taylorfrancis.comkingindustries.com Their unique aromatic structure provides inherent stability and desirable performance characteristics, making them valuable components in advanced lubricants. hhpetrochem.com this compound is a specific structure within this class.

Influence on Viscosity Modification and Thermal Stability

The properties of alkylated naphthalenes can be tailored by controlling the length and number of alkyl groups attached to the naphthalene ring. taylorfrancis.commdpi.com Longer alkyl chains, such as the decyl groups in this compound, increase the viscosity of the fluid.

Thermal and Oxidative Stability: The most significant advantage of the alkylated naphthalene structure is its exceptional thermal and thermo-oxidative stability. kingindustries.commdpi.com The naphthalene ring is electron-rich and can delocalize energy, effectively acting as an antioxidant to inhibit the degradation pathways that affect other lubricant base oils at high temperatures. taylorfrancis.com This results in reduced sludge and varnish formation, extending the operational life of the lubricant and the machinery it protects. hhpetrochem.comkingindustries.com

Physicochemical Properties of Commercial Alkylated Naphthalene (AN) Base Oils

PropertyAN5HAN15AN30
Kinematic Viscosity @ 40°C (mm²/s)Reported140-160280-310
Kinematic Viscosity @ 100°C (mm²/s)<5.114.5-16.528-31
Flash Point (COC), °C>210>248>300
AppearanceClear & TransparentClear & TransparentYellow Bright & Clear

Data sourced from commercial product specifications for different grades of alkylnaphthalene synthetic base oils. made-in-china.com This table illustrates how properties like viscosity increase with the degree of alkylation.

Tribological Performance Enhancement of Didecylnaphthalene-Containing Formulations

Tribology is the study of friction, wear, and lubrication. The performance of a lubricant is ultimately defined by its ability to minimize friction and prevent wear between moving surfaces. Alkylated naphthalenes contribute to enhanced tribological performance through several mechanisms.

Friction Reduction and Anti-Wear Properties: The polar nature of the naphthalene ring provides good surface affinity, allowing the molecules to form a persistent lubricating film on metal surfaces. This film acts as a barrier to prevent direct asperity contact, thereby reducing friction and wear. Studies have shown that introducing cyclic structures, such as the naphthalene ring, into a lubricant's molecular structure can improve tribological characteristics. acs.org Formulations containing alkylnaphthalenes often exhibit superior friction reduction and anti-wear properties compared to standard base oils. mdpi.comacs.org

Tribological Performance Comparison

Lubricant Base OilAverage Friction Coefficient (CoF)Wear Volume (10⁴ µm³)
Commercial Alkylnaphthalene (AN8)0.12110.5
Synthetic Cycloalkylnaphthalene (CAN)0.1086.2

Comparative tribological data from a study evaluating different types of alkylated naphthalene base oils under identical test conditions (100 N load, 50°C, 25 Hz, 30 min). The data demonstrates the excellent friction and wear performance of naphthalene-based synthetic oils. acs.org CAN, with its cyclic side chains, showed improved performance over the commercial linear alkylnaphthalene.

Polymer Chemistry and Advanced Composites

There is currently no scientific literature or patent documentation that details the use of this compound within the realm of polymer chemistry or advanced composites.

Use as a Monomer for Specialty Polymers with Tailored Characteristics

The synthesis of specialty polymers relies on the polymerization of monomer units to create macromolecules with specific, desirable properties. Monomers can be designed and selected to influence characteristics such as thermal stability, mechanical strength, and chemical resistance in the final polymer. However, no studies have been found that describe the use of this compound as a monomeric unit for the creation of specialty polymers.

Additive for Polymer Property Modification and Performance Enhancement

Polymer additives are crucial for modifying and enhancing the properties of materials to meet the demands of various applications. These additives can act as plasticizers, flame retardants, or stabilizers, among other functions. While alkylated naphthalenes, a broader class of compounds to which this compound belongs, have found use as synthetic base stocks in applications like lubricants, there is no specific information available on the use of this compound as an additive to modify the properties or enhance the performance of polymers.

Sorption and Extraction Technologies

Sorption and extraction are fundamental processes in separation science and environmental remediation, relying on the specific interactions between chemical compounds and various media.

Adsorption onto Various Substrates for Environmental Remediation or Separation

Adsorption processes utilize the ability of certain solid materials (adsorbents) to attract and hold molecules of a substance (adsorbate) to their surface. This is a widely used technique for removing pollutants from water and air. There is no available research documenting the adsorption of this compound onto any specific substrates for the purpose of environmental remediation or chemical separation.

Liquid-Liquid Extraction Applications in Chemical Processing

Liquid-liquid extraction is a method used to separate compounds based on their different solubilities in two immiscible liquid phases. This technique is a staple in chemical processing for purification and separation. No literature or data could be located that describes the application of this compound in liquid-liquid extraction processes, either as a solvent or as a target compound for extraction.

Membrane Science Applications

Membrane science involves the design and application of membranes for a wide array of separation processes, from water purification to gas separation. The performance of a membrane is highly dependent on the chemical nature of the materials used in its fabrication. A comprehensive search has revealed no information on the use of this compound in the formulation or modification of membranes for any application.

Permeation Characteristics and Transport Mechanisms

The study of permeation characteristics and transport mechanisms is fundamental to understanding how molecules move through a material. This knowledge is crucial for applications such as filtration, separation, and controlled release. Transport through materials can occur via several mechanisms, including simple diffusion, facilitated diffusion, and active transport, each dictated by the chemical nature of the permeating species and the material matrix. byjus.comfiveable.mepressbooks.pub The rate of permeation is influenced by factors such as the size and polarity of the permeating molecule, the morphology of the material, and the interactions between the permeant and the material. nih.govnih.gov

Development of Selective Transport Membranes Utilizing Didecylnaphthalene Motifs

Selective transport membranes are a cornerstone of modern separation technologies, enabling the preferential passage of specific molecules or ions. nsf.govmdpi.com The design of such membranes often involves the incorporation of specific chemical functionalities, or "motifs," that interact selectively with the target permeant. nih.govdiva-portal.org These interactions can be based on size exclusion, charge, or chemical affinity.

While the principles of membrane design and function are well-established, the specific application of this compound in this area is not documented in the reviewed scientific literature. Therefore, no detailed research findings or data tables on its use in selective transport membranes can be provided at this time.

Environmental Occurrence, Fate, and Degradation Pathways of Alkylnaphthalenes Including 1,2 Didecylnaphthalene

Presence in Environmental Matrices and Complex Mixtures

Alkylnaphthalenes are pervasive in various environmental compartments, largely due to their association with petroleum. Their detection and quantification in complex mixtures like crude oil, as well as in soils and sediments contaminated by petroleum products, are crucial for environmental assessment and remediation efforts.

The analysis of alkylnaphthalenes, especially high-molecular-weight isomers like 1,2-didecylnaphthalene, in complex environmental matrices presents analytical challenges due to the vast number of structurally similar compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the identification and quantification of these compounds. mdpi.comnist.gov The use of specific ion monitoring (SIM) in GC-MS enhances sensitivity and selectivity for target analytes. mdpi.com

For heavier petroleum fractions, other methods such as high-performance liquid chromatography (HPLC) and comprehensive two-dimensional gas chromatography (GC×GC) are employed to separate and quantify different classes of aromatic hydrocarbons, including di- and tri-aromatic compounds. concawe.eu Advanced analytical protocols allow for the detailed analysis of hydrocarbons in crude oil and weathered samples, targeting specific alkylated PAH homologues. bsee.gov

The concentration of alkylnaphthalenes can vary significantly depending on the source of petroleum and the environmental matrix. For instance, crude oils are known to contain a higher proportion of alkylated PAHs compared to the parent naphthalene (B1677914). eurofinsus.com In contaminated soils and sediments, the concentrations of these compounds are a key indicator of the extent of petroleum pollution. nih.govresearchgate.net The solid/liquid partition coefficient (Kd) is a critical parameter used to predict the mobility of such organic pollutants in soils and sediments. skb.se

Table 1: Analytical Methods for the Detection of Alkylnaphthalenes

Analytical TechniqueDescriptionApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile and semi-volatile compounds, which are then identified by their mass-to-charge ratio. mdpi.comnist.govWidely used for the identification and quantification of specific alkylnaphthalene isomers in petroleum, soil, and air samples. nih.govscispace.com
High-Performance Liquid Chromatography (HPLC) Separates compounds based on their polarity, size, or charge.Used for the separation of aromatic fractions from crude oil and in the analysis of less volatile PAHs. concawe.eu
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) Provides enhanced separation capacity for complex mixtures by using two different columns.Effective for detailed characterization of complex hydrocarbon mixtures, including heavy alkylated PAHs. concawe.eu
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the structure and chemical environment of molecules. rsc.orgmdpi.comUsed to characterize the aromatic and aliphatic portions of complex hydrocarbon mixtures in crude oil. rsc.orgmdpi.com

Source apportionment studies are essential for identifying the origins of environmental pollutants. For alkylnaphthalenes and other PAHs, these studies help distinguish between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) sources. nih.govresearchgate.net Diagnostic ratios of specific PAH isomers are a common tool used in these studies. For example, the ratio of certain alkylated phenanthrenes to alkylated dibenzothiophenes can help differentiate between sources. researchgate.net

Principal Component Analysis (PCA) and other multivariate statistical methods are also employed to analyze complex datasets of PAH concentrations and identify contributing sources. nih.govnih.gov These models can apportion the contributions of various sources, such as vehicular emissions, industrial activities, and biomass burning, to the total PAH load in the environment. nih.govmdpi.com Studies have shown that in areas with significant coal mining and industrial activity, petrogenic sources, including coal particle scattering and weathering of coal gangue, can be major contributors to PAC pollution in topsoil. nih.gov

Abiotic Degradation Mechanisms

Alkylnaphthalenes in the environment are subject to various abiotic degradation processes that transform their chemical structure. Photolytic and chemical oxidation are two of the primary mechanisms.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. mdpi.com In aqueous environments, the photodegradation of naphthalene and its alkylated derivatives can occur, leading to the formation of various transformation products. researchgate.net The rate of photodegradation is influenced by factors such as water chemistry and the presence of other organic matter. researchgate.net Studies on naphthalene have shown that photodegradation can lead to the formation of oxygenated products, and the toxicity of the mixture can initially increase before decreasing as the degradation proceeds. researchgate.net For alkylated naphthalenes, photodegradation is also a significant process, with half-lives that can range from hours to days depending on the specific compound and environmental conditions.

In the atmosphere, PAHs can be transported over long distances and their persistence is influenced by sunlight, temperature, and humidity. pjoes.com The half-lives of atmospheric PAHs can vary from hours to weeks. pjoes.com

Chemical oxidation is another important degradation pathway for alkylnaphthalenes. In the environment, this can be initiated by reactive oxygen species. In a laboratory setting, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can oxidize the alkyl side chains of aromatic compounds. libretexts.orgmasterorganicchemistry.com This reaction typically occurs at the benzylic carbon (the carbon atom attached to the aromatic ring), provided it has at least one hydrogen atom. libretexts.orgmasterorganicchemistry.com This process can convert the alkyl group to a carboxylic acid group.

Studies on the oxidation of long-chain hydrocarbons have shown that both the aromatic ring and the alkyl side chains can be susceptible to oxidation, leading to the formation of various oxygenated products such as alcohols and ketones. acs.org Research into the selective oxidation of alkylated PAHs is ongoing, with the aim of controlling the reaction to target either the aromatic core or the alkyl side chains. rsc.org

Biotic Degradation Mechanisms

The microbial degradation of alkylnaphthalenes is a key process in their removal from contaminated environments. A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade PAHs. nih.gov The presence of long alkyl chains, such as in this compound, can influence the rate and pathway of biodegradation.

The initial step in the bacterial degradation of naphthalenes often involves the action of a naphthalene dioxygenase enzyme, which introduces two hydroxyl groups to the aromatic ring. science.gov Subsequent enzymatic reactions lead to ring cleavage and further breakdown of the molecule. For long-chain alkylphenols, studies have identified the involvement of multicomponent phenol (B47542) hydroxylase and catechol dioxygenase genes in their degradation pathways. nih.gov

Table 2: Potential Degradation Products of Long-Chain Alkylnaphthalenes

Degradation ProcessPotential Products
Photodegradation Hydroxylated alkylnaphthalenes, Alkylnaphthoquinones, Ring-opened products
Chemical Oxidation Alkylnaphthalene carboxylic acids, Ketones, Alcohols
Biotic Degradation Dihydrodiols, Catechols, Ring-fission products, Fatty acids (from side-chain oxidation)

Identification and Characterization of Biodegradation Products

The biodegradation of alkylnaphthalenes proceeds through a series of metabolic intermediates. The specific products formed depend on the parent compound, the degrading organism, and the environmental conditions.

For naphthalene and short-chain alkylnaphthalenes, the initial steps of aerobic degradation are well-documented. nih.gov The process typically begins with the action of a dioxygenase enzyme that hydroxylates one of the aromatic rings, forming a cis-dihydrodiol. nih.gov This is then dehydrogenated to the corresponding dihydroxynaphthalene. nih.gov Subsequent ring cleavage by another dioxygenase generates intermediates that are further metabolized. nih.gov For instance, the degradation of naphthalene via the nah pathway in Pseudomonas leads to the formation of salicylate, which is then funneled into central metabolic pathways. nih.gov

In the case of alkylnaphthalenes, the initial attack can also occur on the alkyl side chain. enviro.wiki This can involve terminal oxidation to form an alcohol, which is then further oxidized to a carboxylic acid. enviro.wiki This process, known as ω-oxidation, is a common pathway for alkane degradation. Subsequent β-oxidation can then shorten the alkyl chain.

A study on the biotransformation of 1-butylnaphthalene (B155879) by Sphingobium barthaii KK22 identified several catabolites. researchgate.net These included products of aromatic ring-opening and alkyl chain-shortening, as well as alkylated phenols and α,β-unsaturated aldehydes. researchgate.net

For a compound like this compound, it is plausible that biodegradation could proceed via several routes:

Dioxygenase attack on one of the naphthalene rings: This would lead to the formation of didecyl-dihydroxynaphthalene and subsequent ring cleavage products.

Monooxygenase attack on one or both decyl chains: This would result in the formation of hydroxylated intermediates, which could be further oxidized to carboxylic acids.

A combination of both ring and side-chain attacks.

The long, hydrophobic decyl chains would likely make this compound less bioavailable than shorter-chain alkylnaphthalenes, potentially leading to slower degradation rates. The specific intermediates of this compound degradation have not been reported in the literature, but based on analogous compounds, a variety of hydroxylated and carboxylated derivatives would be expected.

Table 2: Potential Biodegradation Products of Long-Chain Alkylnaphthalenes (Inferred from Related Compounds)

Precursor CompoundPotential Intermediate(s)Type of TransformationReference(s)
Naphthalenecis-Naphthalene dihydrodiol, 1,2-Dihydroxynaphthalene, SalicylateRing hydroxylation and cleavage nih.govnih.gov
1-ButylnaphthaleneAlkylated phenols, α,β-unsaturated aldehydesRing-opening and alkyl chain-shortening researchgate.net
Long-chain alkanesLong-chain alcohols, Long-chain fatty acidsTerminal oxidation (ω-oxidation) mdpi.comenviro.wiki
This compoundDidecyl-dihydroxynaphthalene, Hydroxydidecylnaphthalenes, Didecyl-naphthoic acidsHypothesized based on analogsN/A

Environmental Transport and Distribution Modeling

The environmental transport and distribution of hydrophobic organic compounds like this compound are governed by their physicochemical properties, particularly their low water solubility and high octanol-water partition coefficient (Kow). These properties dictate their partitioning between water, soil/sediment, and air.

Models used to predict the environmental fate of such compounds often employ the concept of fugacity, which represents a substance's "escaping tendency" from a particular phase. ijabe.org Multimedia fugacity models can simulate the movement and distribution of chemicals between different environmental compartments, including air, water, soil, and biota. nih.gov

For high molecular weight PAHs, the soil and sediment are major sinks. nih.gov Their strong adsorption to organic matter in soil and sediment limits their mobility in water and their volatilization into the atmosphere. ijabe.orgthescipub.com The transport of these compounds in aquatic systems is often associated with suspended particles. thescipub.com

The long alkyl chains of this compound would significantly increase its hydrophobicity compared to naphthalene, leading to a very high Kow value. Consequently, it would be expected to strongly sorb to soil and sediment organic carbon. Its transport in groundwater would be highly retarded, and its concentration in the dissolved phase in surface waters would be extremely low. Volatilization from water or soil surfaces would also be limited due to its low vapor pressure and strong sorption.

Modeling the fate of such compounds requires accurate input parameters for properties like water solubility, vapor pressure, and Kow, which are often estimated for compounds that have not been experimentally characterized.

Mechanistic Insights into Biological Interactions with Model Organisms (e.g., cellular uptake, metabolic pathways)

The interaction of highly hydrophobic compounds like this compound with microorganisms is a critical first step for biodegradation. The cellular uptake of such compounds presents a challenge due to their low water solubility and the need to cross the cell membrane.

Microorganisms have evolved several mechanisms to access hydrophobic substrates:

Direct contact: Some microorganisms can directly adhere to the surface of hydrocarbon droplets. mdpi.com This is often facilitated by modifications to their cell surface hydrophobicity.

Biosurfactant production: Many hydrocarbon-degrading microbes produce biosurfactants, which are amphiphilic molecules that increase the surface area and apparent solubility of hydrophobic compounds, making them more accessible for uptake. nih.govmdpi.com Rhamnolipids produced by Pseudomonas aeruginosa are a well-studied example. nih.gov

Uptake of dissolved compounds: Microorganisms can take up the small fraction of the hydrophobic compound that is dissolved in the aqueous phase. For highly hydrophobic compounds, this process is very slow.

Once at the cell surface, the transport across the cell membrane can occur through passive diffusion, where the compound dissolves in the lipid bilayer and moves into the cytoplasm. nih.gov For some PAHs, energy-dependent transport systems, including efflux pumps that can expel toxic compounds, have also been observed. nih.gov

The metabolic pathways for alkylnaphthalenes, as discussed in section 7.3.2, are initiated by oxygenase enzymes. nih.govenviro.wiki For a large molecule like this compound, the initial enzymatic attack could be sterically hindered. The long alkyl chains could be initially targeted by alkane hydroxylases, enzymes specialized in the oxidation of aliphatic hydrocarbons. mdpi.comresearchgate.net The genes encoding these enzymes, such as alkB and ladA, have been identified in various bacteria. mdpi.com

The degradation of the naphthalene rings would likely follow pathways similar to those for naphthalene, involving dioxygenases and subsequent ring cleavage. nih.govnih.gov However, the presence of the long alkyl chains could influence the substrate specificity of these enzymes. It is also possible that the degradation of the alkyl chains and the aromatic rings are carried out by different specialist organisms in a microbial consortium.

Advanced Analytical Methodologies for Detection and Quantification of 1,2 Didecylnaphthalene

Spectroscopic Quantification Methods in Various Matrices

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a widely used analytical technique for the quantitative determination of analytes in a solution. patrinum.chthermofisher.com It is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. upi.edu The absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. libretexts.org

For 1,2-didecylnaphthalene, the naphthalene (B1677914) core acts as the primary chromophore. The presence of the two decyl alkyl chains, while not directly participating in the electronic transitions, can influence the absorption spectrum. These alkyl groups can cause a slight red shift (a shift to longer wavelengths) of the absorption maxima (λmax) compared to unsubstituted naphthalene due to subtle electronic and steric effects.

The UV-Vis spectrum of a compound is typically presented as a plot of absorbance versus wavelength. upi.edu To determine the concentration of this compound in a sample, a calibration curve is first constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. mhlw.go.jp

Table 1: Illustrative UV-Vis Spectrophotometry Data for Naphthalene Derivatives

CompoundSolventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
NaphthaleneEthanol221, 275, 312133,000, 5,700, 290
1-MethylnaphthaleneHexane224, 282, 319Not Reported
2,6-DimethylnaphthaleneCyclohexane228, 278, 324Not Reported
This compound (Expected)Hexane/Ethanol~225-235, ~280-290, ~320-330Similar to other dialkylnaphthalenes

Fluorescence Spectroscopy for Enhanced Detection Limits

Fluorescence spectroscopy is an exceptionally sensitive technique that can offer lower detection limits compared to UV-Vis spectrophotometry. warwick.ac.uk It involves the excitation of a molecule with light of a specific wavelength, followed by the emission of light at a longer wavelength. horiba.com Many polycyclic aromatic hydrocarbons, including naphthalene and its derivatives, are naturally fluorescent. horiba.com

The fluorescence of this compound originates from the π-electron system of the naphthalene rings. The process involves the absorption of a photon, which promotes an electron to an excited singlet state. The molecule then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground electronic state by emitting a photon. libretexts.org

An emission spectrum is obtained by exciting the sample at a fixed wavelength and scanning the emitted light. Conversely, an excitation spectrum is recorded by measuring the emission at a fixed wavelength while scanning the excitation wavelengths. The excitation spectrum often resembles the absorption spectrum of the compound. warwick.ac.uk The intensity of the emitted fluorescence is, under controlled conditions, directly proportional to the concentration of the fluorophore, enabling quantitative analysis. The presence of the long alkyl chains in this compound may influence the fluorescence quantum yield and lifetimes compared to the parent naphthalene molecule.

Table 2: Representative Fluorescence Properties of Naphthalene and Related Compounds

CompoundSolventExcitation λmax (nm)Emission λmax (nm)Quantum Yield (Φf)
NaphthaleneCyclohexane275321, 3350.23
2,6-DialkylnaphthalenesSolutionNot ReportedNot ReportedNot Reported
PyreneWaterNot ReportedNot ReportedNot Reported
This compound (Expected)Non-polar solvent~280-290~330-350Expected to be fluorescent

Note: Specific experimental fluorescence data for this compound is limited. The values are based on general knowledge of alkylated PAHs.

Sensor Development for Selective and Sensitive Didecylnaphthalene Detection

The development of sensors for the rapid, selective, and sensitive detection of environmental pollutants like this compound is a significant area of research. These sensors aim to provide real-time or near-real-time measurements, often with portable instrumentation.

Electrochemical Sensors and Biosensors

Electrochemical sensors operate by converting the chemical information from the interaction of an analyte with a recognition element into a measurable electrical signal, such as current, potential, or impedance. mdpi.com For the detection of electrochemically active compounds like PAHs, techniques such as cyclic voltammetry and differential pulse voltammetry can be employed. mdpi.com

The development of an electrochemical sensor for this compound would likely involve the modification of an electrode surface (e.g., glassy carbon, gold) with a material that enhances the electrochemical response or improves selectivity. While direct electrochemical oxidation of the naphthalene ring is possible, the high potential required can lead to fouling of the electrode surface.

Biosensors are a subset of electrochemical sensors that utilize a biological recognition element, such as an enzyme or an antibody, to bind to the target analyte. While highly specific, the development of a biosensor for a non-polar molecule like this compound presents challenges in terms of generating a specific biological recognition element and ensuring its stability in relevant sample matrices.

Optical Sensors Utilizing Molecular Recognition

Optical sensors for PAHs often leverage their intrinsic fluorescence properties. frontiersin.org These sensors can be designed to detect changes in fluorescence intensity, wavelength, or lifetime upon interaction of the analyte with a sensing material. acs.org

A common approach involves the use of a host-guest chemistry principle, where a receptor molecule is immobilized on a solid support. For PAHs, cyclodextrins are often used as host molecules due to their hydrophobic inner cavity and hydrophilic exterior. The inclusion of the naphthalene moiety of this compound into the cyclodextrin (B1172386) cavity can lead to a change in the fluorescence signal, which can be correlated to its concentration.

Another strategy is based on fluorescence quenching. A fluorescent polymer or material can be designed so that its fluorescence is "turned off" or quenched in the presence of the target analyte. The degree of quenching can be used for quantification. Sensor arrays with multiple fluorescent polymers can even be used to discriminate between different PAHs. nih.gov

Table 3: Overview of Sensor Technologies for PAH Detection Applicable to this compound

Sensor TypePrinciple of OperationPotential Recognition ElementAdvantagesChallenges for this compound
Electrochemical Sensor Measures changes in electrical properties upon analyte interaction. mdpi.comModified electrodes (e.g., with conductive polymers, nanomaterials). frontiersin.orgHigh sensitivity, potential for miniaturization. youtube.comPotential for electrode fouling, non-specific interferences.
Electrochemical Biosensor Uses a biological component for specific analyte recognition. youtube.comAntibodies, enzymes.High selectivity and sensitivity.Development of a specific bioreceptor, stability in non-aqueous media.
Optical Sensor (Fluorescence) Detects changes in fluorescence upon analyte binding. frontiersin.orgCyclodextrins, molecularly imprinted polymers.High sensitivity, real-time monitoring. optica.orgSpectral overlap with other PAHs, matrix interference.
Optical Sensor (Quenching) Measures the decrease in fluorescence of a sensor material. nih.govFluorescent conjugated polymers.Simple design, potential for array-based sensing. nih.govNon-specific quenching by other compounds.

Sample Preparation and Enrichment Strategies for Trace Environmental and Material Analysis

The accurate quantification of trace levels of this compound in complex environmental and material samples necessitates effective sample preparation and enrichment steps prior to instrumental analysis. pjoes.com The primary goals of these procedures are to isolate the analyte from interfering matrix components, concentrate it to a detectable level, and transfer it into a solvent compatible with the analytical instrument. organomation.com

For environmental samples such as water, solid-phase extraction (SPE) is a commonly employed technique. thermofisher.com In SPE, the water sample is passed through a cartridge containing a solid adsorbent (the stationary phase). Due to its non-polar nature, this compound will be retained on a hydrophobic stationary phase (e.g., C18-silica), while more polar matrix components pass through. The analyte is then eluted from the cartridge with a small volume of an organic solvent, thereby achieving both isolation and enrichment.

For solid matrices like soil, sediment, or polymeric materials, the initial step is typically a solvent extraction. Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) can be used to efficiently extract the analyte from the solid matrix into an organic solvent. The resulting extract may then require a clean-up step, such as column chromatography or gel permeation chromatography, to remove co-extracted interfering compounds before the final concentration step.

Table 4: Common Sample Preparation and Enrichment Techniques for this compound Analysis

Sample MatrixPreparation/Enrichment TechniqueKey Steps
Water Solid-Phase Extraction (SPE)1. Condition the SPE cartridge (e.g., C18).2. Load the water sample.3. Wash the cartridge to remove interferences.4. Elute this compound with a small volume of organic solvent (e.g., hexane, dichloromethane).
Soil/Sediment Pressurized Liquid Extraction (PLE) or Microwave-Assisted Extraction (MAE)1. Mix the sample with a drying agent (e.g., diatomaceous earth).2. Extract with an appropriate organic solvent (e.g., hexane/acetone mixture) at elevated temperature and pressure.3. Concentrate the extract.4. Perform clean-up if necessary (e.g., silica (B1680970) gel chromatography).
Polymeric Materials Solvent Extraction followed by Clean-up1. Dissolve or swell the polymer in a suitable solvent.2. Precipitate the polymer to release the analyte into the solvent.3. Filter and concentrate the extract.4. Clean-up via column chromatography to remove polymer additives and oligomers.

The choice of the specific sample preparation method depends on the nature of the sample matrix, the concentration level of the analyte, and the requirements of the subsequent analytical technique. In all cases, care must be taken to avoid contamination and loss of the analyte during sample handling and preparation. epa.gov

Future Research Directions and Emerging Paradigms for 1,2 Didecylnaphthalene

Exploration of Novel, Sustainable Synthetic Routes with Enhanced Efficiency

The synthesis of polysubstituted naphthalenes has traditionally relied on methods that may not align with modern principles of green chemistry. researchgate.netnih.gov Future research must prioritize the development of sustainable and efficient synthetic pathways to 1,2-Didecylnaphthalene. This involves moving beyond classical multi-step procedures towards more atom-economical and environmentally benign alternatives.

Key research thrusts should include:

Metal-Catalyzed Cross-Coupling and Annulation Reactions: Investigating palladium, copper, or iron-catalyzed reactions could provide direct and regioselective routes to the 1,2-disubstituted pattern. researchgate.net Strategies like the palladium-catalyzed annulation of 1-bromo-2-vinylbenzene derivatives with internal alkynes could be adapted for this purpose. researchgate.net

C-H Functionalization: Direct C-H functionalization represents a paradigm shift in synthesis, avoiding the need for pre-functionalized starting materials. nih.gov Developing methods to directly introduce decyl groups onto the naphthalene (B1677914) core at the 1 and 2 positions would significantly enhance efficiency.

Green Chemistry Approaches: The integration of green chemistry principles is paramount. mdpi.com This includes the use of renewable starting materials, non-toxic catalysts, biodegradable solvents, and energy-efficient reaction conditions, such as microwave-assisted or ultrasonic synthesis. mdpi.comnih.gov The goal is to develop protocols with a low E-factor (Environmental Factor) and high atom economy. rsc.org

Table 1: Comparison of Synthetic Approaches for Substituted Naphthalenes

Feature Conventional Methods Future Sustainable Routes
Starting Materials Often petroleum-derived, pre-functionalized Potentially biomass-derived, simpler arenes nih.gov
Catalysts Stoichiometric reagents, heavy metals Recyclable heterogeneous catalysts, earth-abundant metal catalysts researchgate.netnih.gov
Solvents Chlorinated hydrocarbons, volatile organics Water, ionic liquids, supercritical CO2, solvent-free conditions mdpi.com
Energy Input High-temperature reflux over long periods Microwave irradiation, sonochemistry, photochemistry nih.gov
Byproducts Significant inorganic salt and organic waste Minimized waste, byproducts with potential value
Key Principles Yield and regioselectivity Atom economy, low E-Factor, safety, biodegradability rsc.org

Development of Advanced Functional Materials Based on Tailored Didecylnaphthalene Architectures

The unique architecture of this compound, combining a rigid aromatic platform with flexible aliphatic chains, makes it an excellent candidate for the development of advanced functional materials. wiley.comresearchgate.net The key lies in tailoring this molecular structure to achieve desired macroscopic properties.

Future research should focus on:

Liquid Crystals: The rod-like shape suggested by the 1,2-disubstitution pattern could impart liquid crystalline properties. Research would involve synthesizing derivatives and studying their phase behavior to develop new display or sensor technologies.

High-Performance Lubricants and Plasticizers: The long alkyl chains suggest potential applications as high-temperature lubricants or specialty plasticizers. Unlike commodity plasticizers, tailored naphthalene-based structures could offer superior thermal stability and compatibility with specific polymers. google.com

Organic Electronics: The naphthalene core is an electronically active moiety. nih.govbohrium.com By incorporating specific functional groups onto the decyl chains or the naphthalene ring, it may be possible to create soluble materials for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the alkyl chains enhance processability without compromising electronic function. bohrium.com

Deeper Understanding of Structure-Performance Correlations Through Integrated Computational and Experimental Approaches

A fundamental understanding of how the molecular structure of this compound dictates its bulk properties is crucial for targeted material design. An integrated approach combining computational modeling with empirical testing is the most effective way to build these structure-performance relationships.

Computational Modeling: Molecular dynamics (MD) and density functional theory (DFT) simulations can predict key properties such as conformational flexibility, intermolecular packing, viscosity, thermal stability, and electronic properties. These models can be used to screen virtual libraries of related isomers (e.g., 1,5- or 2,6-didecylnaphthalene) to identify candidates with the most promising characteristics.

Experimental Validation: The synthesis of this compound and its isomers is necessary to validate the computational predictions. A systematic characterization of their physical and chemical properties would provide the essential data to refine the models. This iterative cycle of prediction and verification accelerates the discovery process.

Table 2: Illustrative Research Plan for Structure-Performance Analysis

Research Phase Methodology Key Parameters to Investigate Desired Outcome
Computational Screening Molecular Dynamics (MD) Simulations Packing efficiency, chain entanglement, diffusion coefficient Predicted viscosity and thermal range
Density Functional Theory (DFT) HOMO/LUMO energy levels, bond dissociation energies Predicted electronic properties and chemical stability
Synthesis Regioselective Organic Synthesis Synthesis of 1,2-, 1,5-, and 2,6-Didecylnaphthalene isomers Pure isomeric samples for testing
Experimental Characterization Rheometry, Thermogravimetric Analysis (TGA) Viscosity vs. Temperature, Decomposition Temperature Measured performance data
UV-Vis Spectroscopy, Cyclic Voltammetry Absorption/Emission Spectra, Redox Potentials Measured electronic properties
Correlation & Refinement Statistical Analysis Comparison of predicted vs. measured data A validated, predictive model for didecylnaphthalene isomers

Investigation of its Role in Complex Industrial and Environmental Systems for Targeted Solutions

The potential applications of this compound in industrial settings necessitate a thorough investigation of its behavior within those systems and its ultimate environmental fate.

Industrial Fluids: As a potential component in lubricants, hydraulic fluids, or heat transfer oils, its performance under extreme pressure and temperature must be evaluated. Compatibility with other additives, such as antioxidants and anti-wear agents, would be a critical area of study.

Environmental Systems: The introduction of any new chemical requires an understanding of its environmental impact. savemyexams.com Research should address the biodegradability of this compound, its potential for bioaccumulation, and its mobility in soil and aquatic systems. transportgeography.org Designing the molecule for performance while also ensuring it can be broken down by natural processes (design for degradation) is an emerging paradigm. This involves understanding how microbes might attack the alkyl chains or the aromatic core. researchgate.net

Interdisciplinary Research Integrating Didecylnaphthalene into Nanotechnology and Advanced Manufacturing

The dimensions of the this compound molecule place it squarely at the intersection of chemistry and nanoscience. wikipedia.orgmdpi.com Its integration into nanotechnology and advanced manufacturing platforms opens up novel applications.

Self-Assembled Monolayers and Nanostructures: The amphiphilic character of the molecule (aromatic "head" and aliphatic "tails") could be exploited to form self-assembled monolayers on various substrates or to form micelles and other nanostructures in solution. nih.gov These structures could be used to modify surface properties or as nanocarriers.

Advanced Manufacturing: In advanced manufacturing, this compound could serve as a functional component in formulations for 3D printing, nano-imprint lithography, or as a high-boiling-point solvent or carrier fluid for nanoparticle-based inks. nih.gov Its properties could enable the fabrication of complex devices with nanoscale features.

Addressing Challenges and Identifying Opportunities in the Field of Highly Substituted Naphthalene Derivatives

The study of this compound is emblematic of the broader challenges and opportunities within the field of highly substituted naphthalene derivatives.

Challenges: The primary challenge is often synthetic. Achieving precise regiocontrol in substitutions beyond two groups on a naphthalene ring can be difficult and low-yielding. researchgate.net Another challenge is the limited commercial availability of diverse naphthalene building blocks, which can stifle research.

Opportunities: The major opportunity lies in the vast, unexplored chemical space of polysubstituted naphthalenes. nih.gov Each unique substitution pattern can give rise to a material with distinct properties. By overcoming the synthetic hurdles, a wealth of new functional materials can be accessed. bohrium.com Compounds like this compound serve as ideal test cases for developing new synthetic methodologies and for proving the link between complex molecular architecture and desirable material performance.

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing and characterizing 1,2-didecylnaphthalene with high purity for experimental use?

  • Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of naphthalene with decyl halides under controlled catalytic conditions (e.g., AlCl₃). Characterization should include nuclear magnetic resonance (NMR) for structural confirmation (¹H and ¹³C spectra), gas chromatography-mass spectrometry (GC-MS) for purity assessment, and differential scanning calorimetry (DSC) to determine thermal stability. Ensure solvent residues are quantified via headspace GC to avoid confounding toxicity results .

Q. How can researchers determine the physicochemical properties (e.g., log P, vapor pressure) of this compound for environmental fate modeling?

  • Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict log P (octanol-water partition coefficient) and vapor pressure. Experimental validation via shake-flask methods for log P and thermogravimetric analysis (TGA) for vapor pressure is critical. Cross-reference with databases like NIST Chemistry WebBook for analogous naphthalene derivatives to fill data gaps .

Q. What in vitro or in vivo models are appropriate for preliminary toxicity screening of this compound?

  • Methodological Answer : Prioritize in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity in human lung epithelial cells) to assess acute effects. For in vivo studies, use rodent models (e.g., Sprague-Dawley rats) with controlled inhalation or oral exposure, adhering to OECD guidelines. Include biomarkers like glutathione depletion and lipid peroxidation to evaluate oxidative stress .

Advanced Research Questions

Q. How should researchers address contradictory data in toxicity studies of this compound (e.g., differential outcomes between in vitro and in vivo models)?

  • Methodological Answer : Conduct dose-response alignment to reconcile discrepancies: compare administered doses in in vivo studies with effective concentrations in in vitro systems. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences. Apply Hill’s criteria for causality (e.g., temporality, biological plausibility) to evaluate conflicting evidence .

Q. What experimental designs are recommended to assess the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Simulate environmental partitioning via OECD 308/309 guidelines: measure biodegradation rates in water-sediment systems under aerobic/anaerobic conditions. Use stable isotope-labeled analogs (e.g., deuterated this compound) to track transformation products via LC-HRMS. Include controls for abiotic degradation (e.g., photolysis) .

Q. How can researchers identify biomarkers of chronic exposure to this compound in occupational settings?

  • Methodological Answer : Conduct longitudinal cohort studies with pre- and post-exposure biomonitoring. Analyze urinary metabolites (e.g., hydroxylated derivatives) via LC-MS/MS and correlate with pulmonary function tests. Use machine learning to identify patterns in multi-omics data (e.g., proteomic, metabolomic) from exposed populations .

Q. What mechanistic approaches elucidate the role of this compound in disrupting cellular pathways (e.g., aryl hydrocarbon receptor activation)?

  • Methodological Answer : Employ CRISPR-Cas9 gene editing to knock out AhR in cell lines and compare responses to wild-type models. Use transcriptomic profiling (RNA-seq) to identify dysregulated pathways. Validate findings with chromatin immunoprecipitation (ChIP-seq) to confirm AhR-DNA binding events .

Q. How should interdisciplinary data (toxicological, environmental, and molecular) be integrated to refine risk assessments for this compound?

  • Methodological Answer : Apply the Adverse Outcome Pathway (AOP) framework to link molecular initiating events (e.g., DNA adduct formation) to population-level effects. Use Bayesian networks to quantify uncertainties across datasets. Validate models with epidemiological data from regions with high industrial emissions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.